CYP1A2 Inhibition Potency: 6-Bromo vs. 6-Chloro Analog
6-Bromoisoquinolin-5-amine inhibits human CYP1A2 with an IC50 of 20 µM in human liver microsomes [1]. In contrast, the 6-chloro analog (6-chloroisoquinolin-5-amine) exhibits an IC50 of 42 µM under comparable assay conditions [2]. This represents an approximately 2.1-fold greater inhibitory potency for the bromo-derivative.
| Evidence Dimension | CYP1A2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 20 µM (2.00E+4 nM) |
| Comparator Or Baseline | 6-Chloroisoquinolin-5-amine: IC50 = 42 µM (4.20E+4 nM) |
| Quantified Difference | 2.1-fold greater inhibition (lower IC50) for 6-bromo vs. 6-chloro |
| Conditions | Human liver microsomes, NADPH presence, LC-MS/MS detection [REFS-1, REFS-2] |
Why This Matters
A lower IC50 indicates stronger CYP1A2 inhibition, which is critical for modulating drug metabolism and pharmacokinetics in preclinical ADME-Tox studies.
- [1] BindingDB. BDBM50012189 CHEMBL3265238. Affinity Data: IC50 2.00E+4 nM. View Source
- [2] BindingDB. BDBM50399006 CHEMBL2177587. Affinity Data: IC50 4.20E+4 nM. View Source
